
4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as DMPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazinecarboxamide derivatives, which have been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
科学的研究の応用
4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties. In recent years, 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has gained significant attention in the field of cancer research due to its potential as a novel anticancer agent. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest.
In addition to its anticancer properties, 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has also been found to exhibit antiviral activity against several viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to inhibit viral replication by targeting viral enzymes and blocking viral entry into host cells.
作用機序
The mechanism of action of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell proliferation and survival. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has also been found to induce the expression of tumor suppressor proteins, such as p53 and p21, which play a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects
4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has also been shown to modulate the expression of various genes involved in cell growth and survival, including Bcl-2, Bax, and Cyclin D1.
実験室実験の利点と制限
One of the main advantages of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide for lab experiments is its relatively simple synthesis method, which allows for easy and cost-effective production of the compound. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is also stable under normal laboratory conditions, making it suitable for long-term storage and use in experiments.
However, one of the main limitations of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide for lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays. 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective derivatives of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide that exhibit improved anticancer and antiviral properties. Another area of interest is the investigation of the mechanism of action of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide and its potential targets in cancer and viral cells. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide as a potential therapeutic agent for cancer and viral diseases.
合成法
The synthesis of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide involves the reaction of 2,3-dimethylbenzoyl chloride with 2-methylphenylpiperazine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with a carboxamide derivative to yield 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide. The synthesis of 4-(2,3-dimethylphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is a relatively simple process that can be easily scaled up for large-scale production.
特性
IUPAC Name |
4-(2,3-dimethylphenyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-15-8-6-10-19(17(15)3)22-11-13-23(14-12-22)20(24)21-18-9-5-4-7-16(18)2/h4-10H,11-14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZXQDUXAHXETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


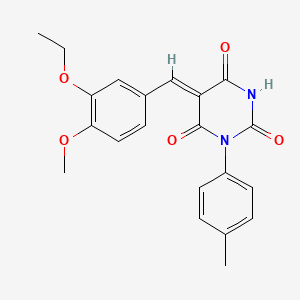
![1-(3-methoxybenzyl)-N-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinamine](/img/structure/B6041787.png)
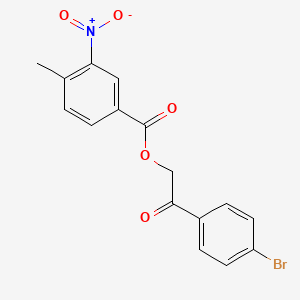
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]propanamide](/img/structure/B6041793.png)
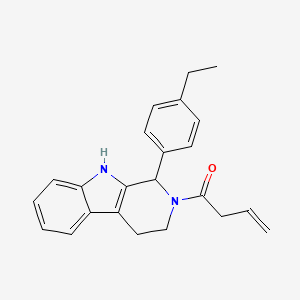
![3-chloro-6-fluoro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B6041807.png)
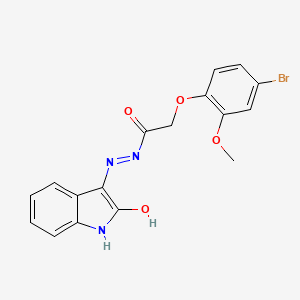
![2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6041814.png)
![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B6041815.png)
![N-cyclopropyl-3-[1-(4-isopropoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6041818.png)
![2-(1-azepanyl)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6041821.png)
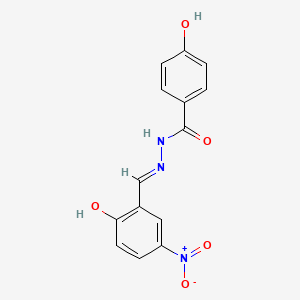
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6041847.png)